molecular formula C20H17N3O3S2 B4986998 {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid

{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid

Cat. No. B4986998
M. Wt: 411.5 g/mol
InChI Key: YSOFXYBTYMMOJJ-UHFFFAOYSA-N
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Description

The compound “{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid” is a specialty product for proteomics research . It has a molecular formula of C16H13N3O3S and a molecular weight of 327.36 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a thienyl group, an anilinocarbonyl group, a cyano group, and a thioacetic acid group . The exact structure and arrangement of these groups in the molecule would require further analysis.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure suggests potential reactivity in Suzuki–Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds . Additionally, the thioacetic acid moiety could be utilized in thiol-based reactions , such as thiol-ene coupling, which is useful for creating complex molecules in a controlled manner.

Catalysis

The compound could act as a ligand for transition metal catalysts, potentially enhancing the efficiency of catalytic protodeboronation of pinacol boronic esters. This is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-12-17(19(26)23-13-6-3-2-4-7-13)18(15-8-5-9-27-15)14(10-21)20(22-12)28-11-16(24)25/h2-9,18,22H,11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFXYBTYMMOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)O)C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid

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